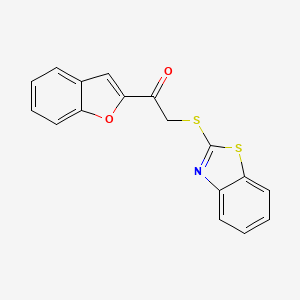![molecular formula C15H17NO3 B5978210 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as MEID or NSC-95397, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MEID belongs to the class of indene-1,3-diones, which are known for their anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and promotes cell growth and survival. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to induce oxidative stress in cancer cells, leading to the activation of apoptosis. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to reduce the expression of VEGF and other pro-angiogenic factors, leading to the inhibition of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal cells and tissues. However, 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also requires further optimization for clinical use, including the development of novel drug delivery systems and combination therapies.
Direcciones Futuras
Future research on 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione should focus on its optimization for clinical use, including the development of novel drug delivery systems and combination therapies. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione should also be tested in animal models to evaluate its efficacy and safety in vivo. Further studies are needed to elucidate the molecular mechanisms of 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione's anti-cancer effects and identify potential biomarkers for patient selection. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione should also be evaluated for its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process, starting with the reaction of 3-methoxypropylamine with 2-acetyl-1H-indene-1,3(2H)-dione. The resulting product is then treated with hydrochloric acid to obtain 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in high yield and purity. The synthesis of 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been optimized by various research groups to improve its efficiency and reduce the cost of production.
Aplicaciones Científicas De Investigación
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
3-hydroxy-2-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(16-8-5-9-19-2)13-14(17)11-6-3-4-7-12(11)15(13)18/h3-4,6-7,17H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDYRKSAJYBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCOC)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B5978142.png)

![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5978202.png)
![methyl 4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5978213.png)
![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
![3-(methylthio)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B5978240.png)
